ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of fluorobenzamido, nitrophenyl, and carbamoyl groups attached to a thiophene ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the fluorobenzamido group: This step involves the reaction of the thiophene derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Addition of the nitrophenyl group: This can be done through a nitration reaction using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its ability to inhibit mycolic acid synthesis in Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the enzyme polyketide synthase 13 (Pks13), which is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(3-NITROPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate: Similar in structure but lacks the fluorobenzamido group.
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate: Features additional fluorine atoms and a dimethylamino group.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O6S/c1-3-32-22(29)17-12(2)18(20(28)24-13-7-6-8-14(11-13)26(30)31)33-21(17)25-19(27)15-9-4-5-10-16(15)23/h4-11H,3H2,1-2H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJVVVACQFODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.